视黄酸氯

描述

Retinoic acid is a metabolite of vitamin A (all-trans-retinol) that mediates the functions of vitamin A required for growth and development . It is required in chordate animals, which includes all higher animals from fish to humans . Retinoic acid is a yellow to light orange crystalline powder .

Synthesis Analysis

Retinoic acid is produced when retinol (ROH) is oxidized by retinol dehydrogenase (RDH) enzymes to retinal (RAL) and then irreversibly to retinoic acid by retinal-dehyde dehydrogenase (RALDH) enzymes .

Molecular Structure Analysis

Retinoic acid exerts its actions mainly through binding to the nuclear retinoic acid receptors (α, β, γ), which are transcriptional and homeostatic regulators whose functions are often compromised early in neoplastic transformation .

Chemical Reactions Analysis

Retinoic acid exerts its molecular actions mainly through retinoic acid receptor (RAR) and retinoid X receptor (RXR) nuclear receptors . In addition to the nuclear receptor-based mechanism of retinoic acid action, covalent binding of retinoic acid to cell macromolecules has been reported .

Physical And Chemical Properties Analysis

Retinoic acid is a yellow to light-orange crystalline powder . It has a melting point of approximately 180-182°C . It is practically insoluble in water but soluble in organic solvents such as acetone, chloroform, and methanol .

科学研究应用

发育生物学和胚胎学:

- 视黄酸影响胚胎中细胞的空间组织,并控制与细胞分化相关的基因表达。它在理解脊椎动物发育系统中也具有重要意义 (萨默贝尔和马登,1990)。

- 在早期器官发生过程中,视黄酸组织躯干并有助于眼睛和其他器官的发育。它在控制多能细胞分化的信号网络中至关重要 (杜斯特,2008)。

皮肤病学:

- 视黄酸广泛用于皮肤病学,以改善皮肤状况和伤口愈合。它已被封装在 β-环糊精中以提高其溶解度并减少缺点 (迪贾等人,1989)。

- 它还用于治疗寻常痤疮,通过特定的配方提高疗效和耐受性 (安纳托卢等人,2004)。

癌症研究和治疗:

- 视黄酸在细胞的分化、增殖和凋亡中发挥作用,使其成为癌症治疗和预防的候选药物。研究重点关注其在白血病中以及可能在乳腺癌和非小细胞肺癌中的应用 (康诺利等人,2013)。

- 它还具有预防化学诱导肿瘤发展的预防作用,如动物模型所示 (博拉格,1972)。

眼科学:

- 视黄酸改善角膜裂伤和上皮缺损,在角膜、结膜和缘部的细胞分化中起关键作用。然而,由于对睑板腺的不利影响,其使用受到限制 (萨马拉维克拉马等人,2015)。

神经病学和精神疾病:

- 由于其对脑胆碱能神经元中乙酰胆碱传递功能的强烈影响,它被探索用于阿尔茨海默病的治疗 (斯祖托维奇等人,2015)。

作用机制

Retinoic acid acts by binding to the retinoic acid receptor (RAR), which is bound to DNA as a heterodimer with the retinoid X receptor (RXR) in regions called retinoic acid response elements (RAREs). Binding of the all-trans-retinoic acid ligand to RAR alters the conformation of the RAR, which affects the binding of other proteins that either induce or repress transcription of a nearby gene .

安全和危害

属性

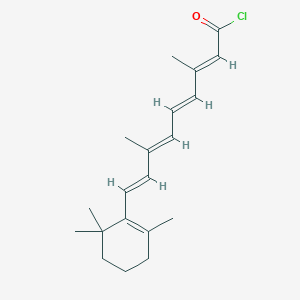

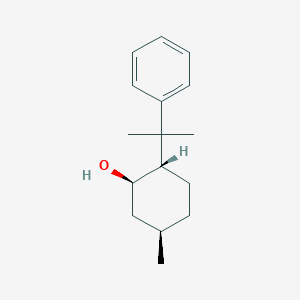

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWAFSRXIGEEKA-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)Cl)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53839-60-4 | |

| Record name | Vitamin A acid chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin A acid chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUK8E8CBQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

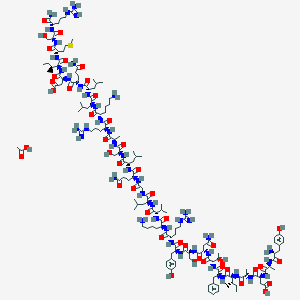

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)

![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)